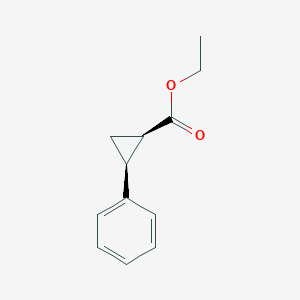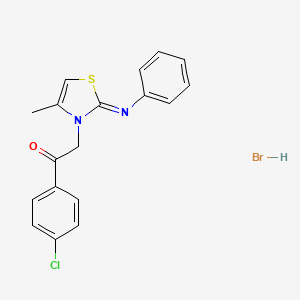
2-(6-ヒドロキシ-1,3-ベンゾジオキソール-5-イル)アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile is an organic compound with the molecular formula C9H7NO3 It is a derivative of 1,3-benzodioxole and contains a nitrile group attached to the acetonitrile moiety
科学的研究の応用
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
将来の方向性
The future directions for the study of “2-(6-Hydroxy-1,3-benzodioxol-5-yl)acetonitrile” and similar compounds could involve further exploration of their potential applications in various fields, such as medicine and materials science. More detailed studies on their synthesis, properties, and mechanisms of action could also be beneficial .
作用機序
Target of Action
Related compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown anticancer activity, causing cell cycle arrest and inducing apoptosis .
生化学分析
Biochemical Properties
2-(6-Hydroxy-1,3-benzodioxol-5-yl)acetonitrile is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on cyclooxygenase (COX) enzymes . This interaction is significant as COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Cellular Effects
The effects of 2-(6-Hydroxy-1,3-benzodioxol-5-yl)acetonitrile on cells are diverse and depend on the specific cellular context. For example, it has been shown to have cytotoxic activity against the HeLa cervical cancer cell line . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(6-Hydroxy-1,3-benzodioxol-5-yl)acetonitrile exerts its effects through various mechanisms. It has been shown to bind to the COX enzymes, inhibiting their activity and thereby reducing the production of prostaglandins . This binding interaction is likely to be a key factor in the compound’s observed effects on cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile typically involves the reaction of 1,3-benzodioxole derivatives with suitable nitrile precursors. One common method involves the use of dimethylformamide as the solvent and potassium phthalimide as the nucleophilic reagent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
類似化合物との比較
Similar Compounds
- 2-(6-Bromo-1,3-dioxaindan-5-yl)acetonitrile
- 2-(6-Methoxy-1,3-dioxaindan-5-yl)acetonitrile
- 2-(6-Amino-1,3-dioxaindan-5-yl)acetonitrile
Uniqueness
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group within the same molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(6-hydroxy-1,3-benzodioxol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-2-1-6-3-8-9(4-7(6)11)13-5-12-8/h3-4,11H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPJMRLTKFLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)furan-2-yl]acetic acid](/img/structure/B2483846.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2483848.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N-(4-acetamidophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2483854.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2483856.png)

![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)



